molecular formula C13H13NO5 B1358551 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 932894-19-4

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1358551
CAS No.: 932894-19-4
M. Wt: 263.25 g/mol
InChI Key: WYFKBNZBIMOSJK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein bindingAdditionally, it is used in industrial settings for the production of various chemical products .

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can be compared to other similar compounds, such as 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific isoxazole ring and methoxyphenoxy substituent, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-9(12(13(15)16)14-19-8)7-18-11-6-4-3-5-10(11)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKBNZBIMOSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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